[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15771816
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N5 |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-(1,3-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3 |
| Standard InChI Key | QGMMZRDOWUTDRD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNCC2=CN(N=C2C)C |
Introduction
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a member of the pyrazole derivatives class, characterized by its unique structural features. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2, which contribute to their diverse chemical properties and biological activities. This specific compound consists of two distinct pyrazole rings, each substituted with different alkyl groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. This process highlights its relevance in synthetic organic chemistry.
Synthesis Steps:
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Preparation of Pyrazole Derivatives: This involves synthesizing the individual pyrazole rings with their respective alkyl substitutions.
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Alkylation Reaction: The pyrazole derivatives are then reacted with alkylating agents to form the desired compound.
Biological Activity and Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
Potential Therapeutic Applications:
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Pharmaceuticals: Pyrazole derivatives are known for their applications in pharmaceuticals due to their ability to interact with various biological targets.
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Agrochemicals: They also have applications in agrochemicals, contributing to pest control and plant protection.
Research Findings and Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications due to its unique structure and potential biological activities. Interaction studies are crucial for understanding how this compound affects biological systems.
Data Table: Comparison of Similar Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₂H₁₈N₄ | Not specified | Dual pyrazole rings with alkyl substitutions |
| 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | C₁₂H₁₉N₅ | 233.31 g/mol | Single pyrazole ring with methyl and ethyl substitutions |
| (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine | C₈H₁₅N₃ | 153.22 g/mol | Single pyrazole ring with ethyl and methyl substitutions |
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